7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced by reacting the coumarin derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.
Methoxylation: The final step involves the methoxylation of the compound using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cytochrome P450, leading to inhibition of their activity.
Pathways Involved: The inhibition of cytochrome P450 enzymes can affect various metabolic pathways, potentially leading to therapeutic effects such as anticancer or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical and biological properties compared to other coumarin derivatives. This structural feature may enhance its potential as a therapeutic agent and its utility in various scientific applications.
Properties
IUPAC Name |
7-methoxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-13-6-3-11(4-7-13)17-20-21-18(26-17)15-9-12-5-8-14(24-2)10-16(12)25-19(15)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOFOUACHWWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.